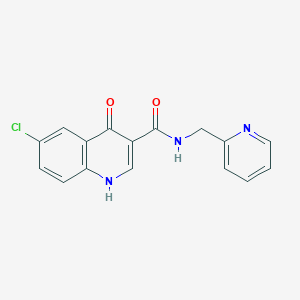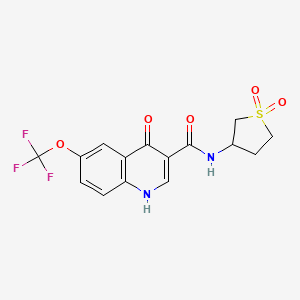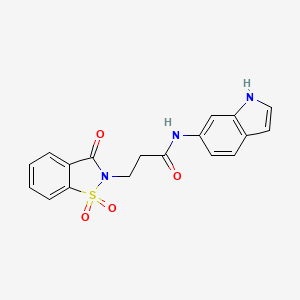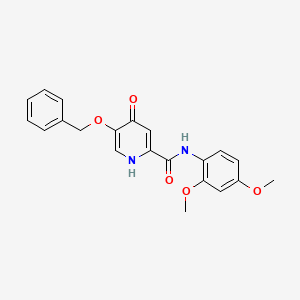![molecular formula C20H23ClN4O2 B10997585 N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10997585.png)
N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a benzylamino group, a chlorophenyl group, and a carboxamide group, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzylamino Group: This step involves the reaction of the piperazine derivative with benzylamine under controlled conditions to introduce the benzylamino group.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Formation of the Carboxamide Group: The final step involves the amidation reaction to form the carboxamide group, typically using coupling agents like EDC.HCl and HOBt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylamino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs with potential anti-tubercular, anti-inflammatory, and anti-cancer properties.
Biological Research: The compound is used in studies related to pancreatic β-cell protection against endoplasmic reticulum stress, which is crucial for diabetes research.
Chemical Biology: It is employed in structure-activity relationship studies to understand the interaction of chemical compounds with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)-2-oxoethyl)benzamide: Shares a similar benzylamino and oxoethyl structure but lacks the piperazine and chlorophenyl groups.
2-(benzylamino)-2-oxoethyl]-2-oxo-2H-1-benzopyran-3-carboxamide: Contains a benzopyran ring instead of the piperazine ring.
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-7-4-8-18(13-17)24-9-11-25(12-10-24)20(27)23-15-19(26)22-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,22,26)(H,23,27) |
InChI Key |
MIQYDWDJPFTPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997503.png)
![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)
![N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997525.png)
![3-(2-Methoxyphenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10997531.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide](/img/structure/B10997533.png)

![N-[3-(methylsulfanyl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10997542.png)

![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B10997551.png)

![methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10997564.png)
![2-[(4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B10997574.png)
![methyl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10997579.png)

